molecular formula C15H14FNO2 B7473100 [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone

[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7473100
M. Wt: 259.27 g/mol
InChI Key: LIJYFVILIMTYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, also known as FPYMM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it has been suggested that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone may act by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is its relatively simple synthesis method, which allows for large-scale production. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.

Future Directions

There are several potential future directions for the study of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of analogs with improved solubility and potency. Another potential direction is the investigation of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, the potential use of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent in other disease states, such as inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the fields of inflammation, cancer, and neurodegenerative diseases. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent.

Synthesis Methods

The synthesis of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with furfural in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product. The synthesis method has been optimized to improve the yield and purity of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.

Scientific Research Applications

[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

properties

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-12-6-2-1-5-11(12)13-7-8-14(19-13)15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJYFVILIMTYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone

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